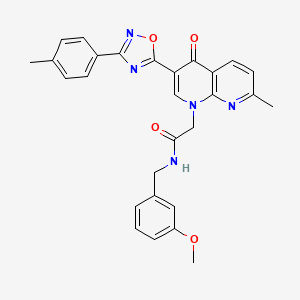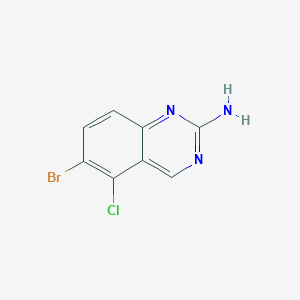
6-Bromo-5-chloroquinazolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-5-chloroquinazolin-2-amine is a chemical compound with the molecular formula C8H5BrClN3 and a molecular weight of 258.5 . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of 6-Bromo-5-chloroquinazolin-2-amine or similar compounds often involves multiple steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The synthesis of amines, in general, can involve reactions such as reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis
The molecular structure of 6-Bromo-5-chloroquinazolin-2-amine can be analyzed using various techniques such as single-crystal X-ray diffraction (SC-XRD) analysis . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals .Chemical Reactions Analysis
Amines, including 6-Bromo-5-chloroquinazolin-2-amine, can undergo various reactions. For instance, they can react rapidly with acid chlorides or acid anhydrides to form amides . They can also undergo E2 elimination reactions . The lone pair on the nitrogen in the primary amine can attack the carbon in a reaction similar to the one ammonia does .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-5-chloroquinazolin-2-amine can be found in various chemical databases . These properties include its melting point, boiling point, density, molecular formula, and molecular weight .Applications De Recherche Scientifique
Synthesis and Cytotoxicity Studies
6-Bromo-5-chloroquinazolin-2-amine has been utilized in the synthesis of novel compounds with potential cytotoxic effects against cancer cells. For instance, in the creation of polycarbo-substituted imidazoquinazolines, this compound played a key role. These imidazoquinazolines demonstrated in vitro cytotoxicity against human breast adenocarcinoma and cervical cancer cells, highlighting its significance in cancer research (Khoza, Makhafola, & Mphahlele, 2015).
Anticancer Properties
The compound has been part of the synthesis of various derivatives with notable pharmacological importance, such as anti-inflammatory, analgesic, and anti-bacterial activities. These derivatives are synthesized and then evaluated for their pharmacological activities, indicating the compound's versatility in creating new therapeutic agents (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
Drug Development
In drug development, 6-Bromo-5-chloroquinazolin-2-amine contributes to the creation of quinazolinone derivatives. These derivatives have been screened for potential cytotoxicity on various cancer cell lines, indicating significant anticancer activities. The detailed synthesis and biological assays of these compounds underscore the compound's role in developing new cancer treatments (Malinowski et al., 2015).
Molecular Docking and Apoptosis Induction
Research involving 6-Bromo-5-chloroquinazolin-2-amine also includes the synthesis of indole-aminoquinazoline hybrids. These compounds have been evaluated for their ability to induce apoptosis in various cancer cell lines. Molecular docking studies suggest that these compounds could bind to the ATP region of epidermal growth factor receptors, similar to other known anticancer agents (Mphahlele et al., 2018).
Orientations Futures
While specific future directions for 6-Bromo-5-chloroquinazolin-2-amine are not mentioned in the search results, research into similar compounds suggests potential applications in the development of new antipsychotics , the modulation of monoaminergic neurotransmission , and the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Propriétés
IUPAC Name |
6-bromo-5-chloroquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN3/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6/h1-3H,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCHKLGREZJHMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C(=C1Br)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-chloroquinazolin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2731722.png)
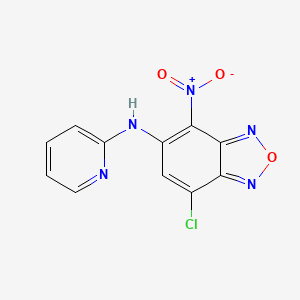
phenyl]methylidene})amine](/img/structure/B2731724.png)
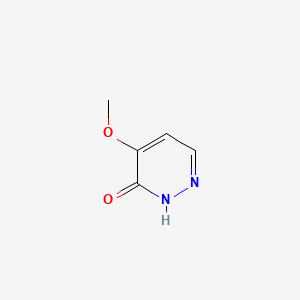
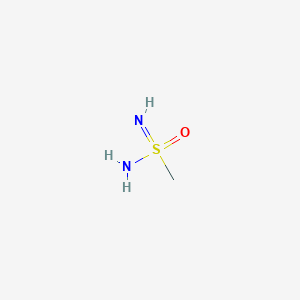
![Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I)](/img/structure/B2731727.png)
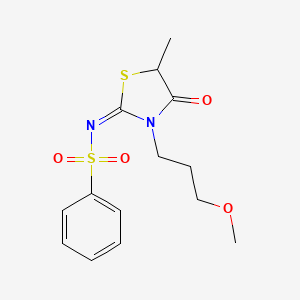
![2-[4-(Hydroxymethyl)phenyl]propan-2-ol](/img/structure/B2731730.png)
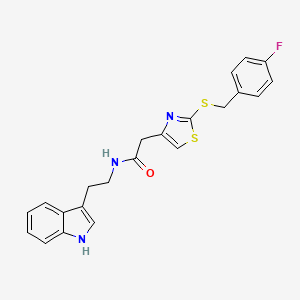
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(pyridin-3-yl)acetamide](/img/structure/B2731734.png)
![2-[(2S,6S)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-6-(hydroxymethyl)morpholin-2-yl]acetic acid](/img/structure/B2731735.png)
![methyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B2731740.png)
![3-Hydrazino-6,7-dihydro-5h-benzo[6,7]cyclohepta[1,2-c]pyridazine](/img/structure/B2731742.png)
